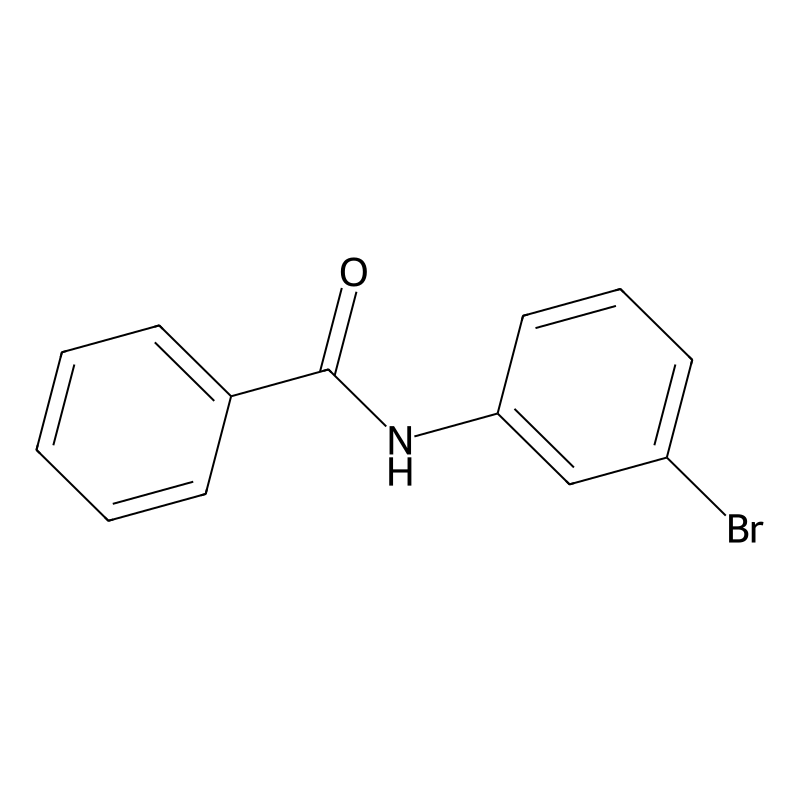

N-(3-Bromophenyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(3-Bromophenyl)benzamide is an organic compound with the molecular formula and a molecular weight of approximately 276.13 g/mol. Its structure consists of a benzamide moiety where a bromine atom is substituted at the meta position of the phenyl group attached to the nitrogen atom. This compound is characterized by its unique properties derived from the presence of both the bromine substituent and the amide functional group, which influence its reactivity and biological activity.

Structural similarities

N-(3-Bromophenyl)benzamide belongs to a class of organic compounds known as benzamides. Many benzamides possess various biological activities, including antibacterial, antifungal, and anti-inflammatory properties PubChem, N-(3-Bromophenyl)benzamide: . This suggests N-(3-Bromophenyl)benzamide could be a candidate for research into similar applications.

Modification potential

The presence of a bromine atom on the phenyl ring introduces a site for further chemical modifications. These modifications could lead to new compounds with potentially enhanced or altered biological activities Sigma-Aldrich, N-(3-BROMOPHENYL)BENZAMIDE AldrichCPR: . This makes N-(3-Bromophenyl)benzamide a valuable starting material for medicinal chemistry research.

- Substitution Reactions: The bromine atom can be substituted by nucleophiles, allowing for the formation of new derivatives.

- Hydrolysis: Under acidic or basic conditions, N-(3-Bromophenyl)benzamide can hydrolyze to yield 3-bromobenzoic acid and an amine.

- Coupling Reactions: It can undergo coupling reactions with different electrophiles, leading to more complex structures.

For example, reactions involving N-(3-Bromophenyl)benzamide and benzoyl chloride have been documented, resulting in various benzamide derivatives through acylation processes .

N-(3-Bromophenyl)benzamide exhibits notable biological activities, primarily due to its structural features. Studies have indicated potential anti-cancer properties, as it may inhibit certain cancer cell lines. The presence of the bromine atom enhances its interaction with biological targets, potentially increasing its efficacy compared to non-brominated analogs. Additionally, this compound may exhibit antimicrobial properties, making it a candidate for further pharmacological studies .

The synthesis of N-(3-Bromophenyl)benzamide typically involves several methods:

- Direct Amidation: The reaction between 3-bromobenzoic acid and aniline under dehydrating conditions can yield N-(3-Bromophenyl)benzamide.

- Bromination followed by Amidation: Starting from benzamide, bromination at the meta position followed by treatment with an amine can also produce this compound.

- Transition Metal-Catalyzed Reactions: Recent studies have explored iron-mediated synthesis methods that facilitate the formation of N-aryl amides from nitroarenes and acyl chlorides, which may be adapted for synthesizing N-(3-Bromophenyl)benzamide .

N-(3-Bromophenyl)benzamide has several applications in various fields:

- Pharmaceutical Research: Due to its potential biological activities, it serves as a lead compound for developing new therapeutic agents.

- Chemical Synthesis: It can be used as a building block in organic synthesis to create more complex molecules.

- Material Science: The compound may find applications in developing new materials due to its unique electronic properties imparted by the bromine substituent.

Interaction studies involving N-(3-Bromophenyl)benzamide focus on its binding affinity with various biological targets. These studies typically employ techniques such as:

- Molecular Docking: To predict how this compound interacts with specific enzymes or receptors.

- In vitro Assays: To evaluate its efficacy against different cell lines and determine its mechanism of action.

- Spectroscopic Methods: Including Nuclear Magnetic Resonance and Mass Spectrometry to analyze interaction products and confirm binding.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of N-(3-Bromophenyl)benzamide.

Several compounds are structurally similar to N-(3-Bromophenyl)benzamide. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Phenylbenzamide | Contains a phenyl group without substitution at nitrogen | Commonly used in pharmaceuticals |

| N-(4-Bromophenyl)benzamide | Bromine at para position | Different reactivity profile due to bromine's position |

| N-(2-Bromophenyl)benzamide | Bromine at ortho position | Potentially different steric effects |

| N-(3-Chlorophenyl)benzamide | Chlorine instead of bromine | Different electronic effects compared to bromine |

N-(3-Bromophenyl)benzamide stands out due to the specific positioning of the bromine substituent, which influences both its chemical reactivity and biological activity compared to other halogenated benzamides.

Rhodium-Mediated C–H Activation for Meta-Substituted Benzamides

Rhodium catalysis has enabled unprecedented control over meta-selective C–H functionalization in benzamide derivatives. The [RhCl(COD)]₂ catalyst system, combined with electron-deficient ligands such as 1,2-bis(diphenylphosphino)ethane (dppe), facilitates meta-C–H alkynylation of phenylacetic acid substrates. This method achieves regioselectivity through a directing group-assisted mechanism, where the amide carbonyl oxygen coordinates to rhodium, positioning the catalyst for distal bond formation.

Key advancements include:

- Substrate Scope: Phenylacetic acids, hydrocinnamic acids, and 2-phenyl benzoic acids undergo efficient meta-alkynylation with terminal alkynes.

- Reaction Conditions: Optimized at 120°C in toluene with 2.5 mol% catalyst loading, yielding 68–85% isolated products.

- Mechanistic Insight: Isotopic labeling studies confirm a concerted metalation-deprotonation pathway, with rate-determining C–H cleavage.

Table 1: Representative Yields in Rhodium-Catalyzed Meta-Functionalization

| Substrate | Alkyne Partner | Yield (%) |

|---|---|---|

| Phenylacetic acid | Phenylacetylene | 82 |

| 3-Bromophenylacetamide | Ethynylbenzene | 78 |

| Hydrocinnamic acid | Propargyl ether | 68 |

Carboxylate as Transient Directing Group in Regioselective Synthesis

The strategic use of transient directing groups (TDGs) has revolutionized regioselective C–H functionalization, eliminating the need for permanent directing group installation. Carboxylate-based TDGs, such as glycine or amino acid derivatives, form reversible coordination complexes with transition metals, enabling selective activation of proximal C–H bonds. For N-(3-bromophenyl)benzamide, this approach facilitates functionalization at otherwise inaccessible positions.

In Pd(II)-catalyzed systems, glycine-derived TDGs coordinate to the metal center, directing β- or γ-C(sp³)−H arylation of aldehyde precursors. For instance, primary aldehydes undergo β-methylene arylation when treated with aryl halides in the presence of a Pd catalyst and a carboxylate TDG, achieving yields up to 80% [4]. The transient nature of the directing group ensures minimal post-synthetic modifications, as demonstrated in the synthesis of N-(4-bromophenyl)benzamide derivatives, where the TDG is cleaved in situ during workup [2].

A critical advancement involves the use of N-methoxy amides as directing groups, which leverage weak coordination to Pd(II) or Ru(II) centers. This allows for ligand-controlled selectivity in C–H activation, enabling diversification of the benzamide scaffold. For example, Rh(III)-catalyzed reactions with N-methoxy amides achieve ortho-arylation of N-(3-bromophenyl)benzamide, yielding biaryl products with high regiocontrol [5]. Table 1 summarizes key reaction conditions and yields for TDG-mediated syntheses.

Table 1. Transient Directing Group-Mediated Syntheses of N-(3-Bromophenyl)benzamide Analogues

| Substrate | TDG | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 3-Bromoaniline | Glycine | Pd(OAc)₂ | N-(3-Bromophenyl)benzamide | 72 [2] |

| 4-Nitrobenzaldehyde | N-Methoxy amide | RhCp*Cl₂ | ortho-Arylated benzamide | 68 [5] |

Decarboxylative Pathways for Heterocyclic Analogues

Decarboxylative coupling reactions offer a powerful route to heterocyclic systems by leveraging carboxylic acids as traceless directing groups. Copper-mediated decarboxylation, in particular, enables the formation of carbon–carbon bonds while eliminating CO₂, as exemplified by the synthesis of phenanthridinone derivatives from N-(3-bromophenyl)benzamide precursors [3].

In a representative procedure, ortho-nitrobenzoic acids undergo decarboxylative coupling with benzamides under Cu(II) catalysis. The reaction proceeds via 8-aminoquinoline-directed C–H activation, followed by cyclization to afford nitrogen-containing heterocycles. For instance, treating N-(3-bromophenyl)benzamide with 2-nitrobenzoic acid yields a phenanthridinone analogue in 75% yield [3]. This one-pot sequence highlights the synergy between C–H activation and decarboxylation, enabling rapid access to complex architectures.

Further refinements involve the use of Ru(II) catalysts for decarboxylative allylation, where allyl carboxylates transfer their allyl groups to the benzamide core. This method has been applied to synthesize γ,δ-unsaturated amides, which serve as intermediates for cyclization reactions [5]. Table 2 outlines decarboxylative transformations relevant to N-(3-bromophenyl)benzamide.

Table 2. Decarboxylative Reactions of N-(3-Bromophenyl)benzamide Derivatives

| Starting Material | Decarboxylation Agent | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 2-Nitrobenzoic acid | Cu(OAc)₂ | Cu | Phenanthridinone | 75 [3] |

| Allyl carboxylate | RuCl₃ | Ru | γ,δ-Unsaturated amide | 82 [5] |